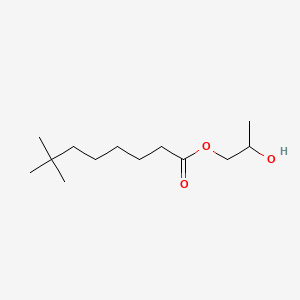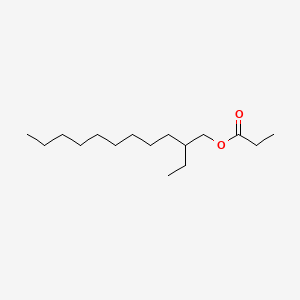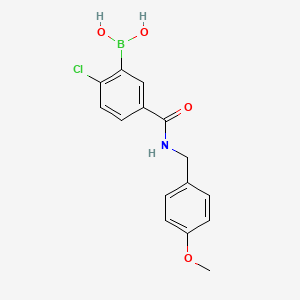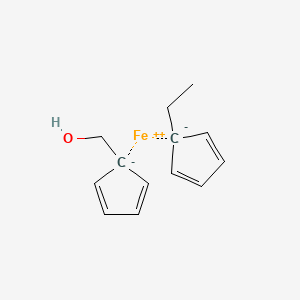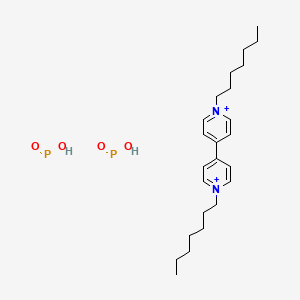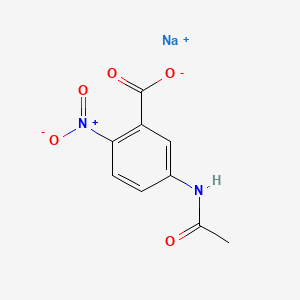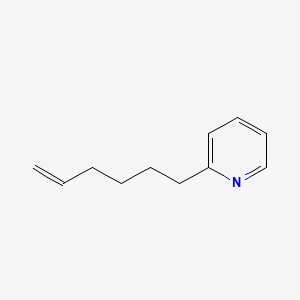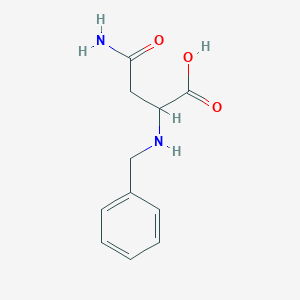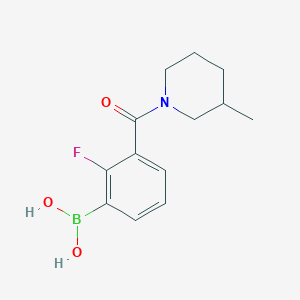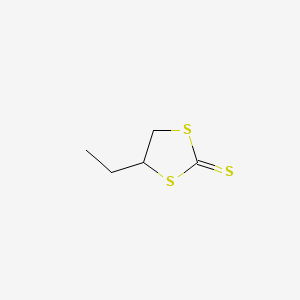
4-Ethyl-1,3-dithiolane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one thione group. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,3-dithiolane-2-thione can be synthesized through the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine under high pressure . This method yields the compound nearly quantitatively and is characterized by an activation volume of -41 ml mol^-1 at 40°C .
Industrial Production Methods: Industrial production of 1,3-dithiolane-2-thione derivatives often involves the use of epoxides treated with potassium ethyl xanthogenate (KSC(S)OEt) under mild conditions . This method is advantageous due to its simplicity, safety, and relatively high yield without the need for high pressure or catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Can be reduced using agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Participates in nucleophilic substitution reactions with reagents like alkyl halides and tosylates.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides, tosylates, and epoxides in the presence of bases or catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dithiols.
Substitution: Various alkylated and functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-1,3-dithiolane-2-thione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1,3-dithiolane-2-thione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
4-Ethyl-1,3-dithiolane-2-thione can be compared with other similar compounds such as:
1,3-Dithiolane-2-thione: Shares a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
1,3-Dithiane: Contains an additional sulfur atom, leading to distinct chemical properties and uses.
Ethylene trithiocarbonate: Another cyclic trithiocarbonate with different industrial applications.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and a broad range of applications in various fields .
Propiedades
Número CAS |
78186-85-3 |
|---|---|
Fórmula molecular |
C5H8S3 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
4-ethyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 |
Clave InChI |
NFPWEXAVSWIDJE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CSC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


